molecular formula C20H23N3O3 B2796201 Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate CAS No. 1235341-63-5

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate

Cat. No.: B2796201
CAS No.: 1235341-63-5
M. Wt: 353.422
InChI Key: SVMPMMIZQWXXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidine ring, a phenylureido group, and a phenyl carboxylate group, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate typically involves multicomponent reactions. One common method includes the reaction of β-ketoester, aldehyde, and substituted aniline in the presence of various catalysts . The process involves several steps, including the formation of intermediates and their subsequent transformation into the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and efficient catalytic systems is likely to be employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylureido and phenyl carboxylate groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylureido group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylurea derivatives: These compounds share the phenylureido group and exhibit similar biological activities.

    Piperidine carboxylates: Compounds with a piperidine ring and carboxylate group also show comparable properties.

Uniqueness

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

phenyl 4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(22-17-7-3-1-4-8-17)21-15-16-11-13-23(14-12-16)20(25)26-18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMPMMIZQWXXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.